molecular formula C12H16N2O B8694585 O-Benzyl-N-(4-cyanobutyl)hydroxylamine

O-Benzyl-N-(4-cyanobutyl)hydroxylamine

Cat. No. B8694585
M. Wt: 204.27 g/mol
InChI Key: YVMDEZYBASAKJL-UHFFFAOYSA-N
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Description

O-Benzyl-N-(4-cyanobutyl)hydroxylamine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Benzyl-N-(4-cyanobutyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Benzyl-N-(4-cyanobutyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-(phenylmethoxyamino)pentanenitrile

InChI

InChI=1S/C12H16N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,10-11H2

InChI Key

YVMDEZYBASAKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONCCCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (TFA, 16 mL) was added to (B) (2.59 g, 8.51 mmol), and the solution stirred at room temperature for 20 min (Drierite tube). Excess TFA was removed on the rotovap, saturated NaHCO3 (50 mL) was added and the product was extracted into ether (3×50 mL). After a brine wash (50 mL), the organic extracts were concentrated to yield 1.77 g crude product. Column chromatography with 3% EtOH/CHCl3 furnished 1.31 g of (3) (75% yield), which has been previously prepared: NMR δ1.5-1.7 (m, 4 H), 2.16-2.35 (m, 2 H), 2.78-2.98 (m, 2 H), 4.66 (s, 2 H), 5.45 (br s, 1 H), 7.28 (s, 5 H).
Quantity
16 mL
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2.59 g
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EtOH CHCl3
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Yield
75%

Synthesis routes and methods II

Procedure details

O-Benzylhydroxylamine hydrochloride (4.7 g, 29.7 mmol) was mixed with 5 mL of water and 11 mL of methanol at 0° C. and the apparent pH adjusted to 4.7 using 6N potassium hydroxide. The aldehyde, 4-cyanobutanal (1), [Izawa, supra] (2.6 mL, 27 mmol) was added to the hydroxylamine and the mixture allowed to warm to room temperature. The pH was maintained by the addition of further 6N potassium hydroxide. After 1 h, the reaction was cooled to 0° C., and sodium cyanoborohydride (1.26 g, 20 mmol) was added. The pH was adjusted to 3 and maintained by addition of saturated hydrogen chloride in methanol. When the pH stabilized, the reaction was warmed to room temperature and stirred for 3 h at a pH of 3. The reaction mixture was then poured into ether and made basic with 6N potassium hydroxide. The aqueous layer was extracted with ether (3× 50 mL). The extracts were combined, washed with brine, and dried over magnesium sulfate. The solvents were removed and the resulting liquid distilled at 150°-151° C. (0.6 mm) to give 4.65 g (84%) of (3): 1H NMR (CDCl3): δ 1.56-1.85 (m, 4H), 2.20-2.45 (m, 2H), 2.85-3.10 (m, 2H), 4.7 (s, 2H), 5.53 (t, 1H), 7.4 (s, 5H); IR (CHCl3): 3040, 2930, 2860, 2240, 1500, 1450, 1430, 1360, 1210; Anal. Calcd. for C12H16N2O: C, 70.54; H, 7.91. Found: C, 70.51; H, 7.91.
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solvent
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4.7 g
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11 mL
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5 mL
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solvent
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[Compound]
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aldehyde
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0 (± 1) mol
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1.26 g
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Yield
84%

Synthesis routes and methods III

Procedure details

N-(4-Cyanobutyl)-O-benzylhydroxylamine (5) was synthesized by adding trifluoroacetic acid (TFA, 16 mL) to (4) (2.59 g, 8.51 mmol), and the solution was stirred at room temperature for 20 minutes (Drierite tube). Excess TFA was removed by rotary evaporation, saturated NaHCO3 (50 mL) was added and the product was extracted into ether (3×50 mL). After a brine wash (50 mL), the organic extracts were concentrated to yield 1.77 g crude product. Column chromatography with 3% EtOH/CHCl3 furnished 1.31 g of (5) (75% yield): NMR δ 1.5-1.7 (m, 4 H), 2.16-2.35 (m, 2 H), 2.78-2.98 (m, 2 H), 4.66 (s, 2 H), 5.45 (br s, 1 H), 7.28 (s, 5 H). Anal. calcd. for C12H16N2O: C, 70.56; H, 7.90. Found: C, 70.51; H, 7.91.
Quantity
16 mL
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reactant
Reaction Step One
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2.59 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

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